molecular formula C13H14O B13721272 1-Cyclobutoxy-4-ethynyl-2-methylbenzene

1-Cyclobutoxy-4-ethynyl-2-methylbenzene

Katalognummer: B13721272
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: ZWYOQSGFDSTBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C13H14O It is a derivative of benzene, featuring a cyclobutoxy group, an ethynyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclobutoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethynyl-4-methylbenzene: Similar structure but lacks the cyclobutoxy group.

    1-Cyclobutoxy-4-methylbenzene: Similar structure but lacks the ethynyl group.

    1-Cyclobutoxy-4-ethynylbenzene: Similar structure but lacks the methyl group.

Uniqueness

1-Cyclobutoxy-4-ethynyl-2-methylbenzene is unique due to the presence of all three functional groups (cyclobutoxy, ethynyl, and methyl) on the benzene ring. This combination of groups can result in distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

1-cyclobutyloxy-4-ethynyl-2-methylbenzene

InChI

InChI=1S/C13H14O/c1-3-11-7-8-13(10(2)9-11)14-12-5-4-6-12/h1,7-9,12H,4-6H2,2H3

InChI-Schlüssel

ZWYOQSGFDSTBSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C#C)OC2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.